Thalidomide-NH-amido-C6-NH2
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Overview
Description
Thalidomide-NH-amido-C6-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates a Thalidomide-based cereblon ligand and a linker. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-NH-amido-C6-NH2 is synthesized by conjugating a Thalidomide-based cereblon ligand with a linker. The synthetic route involves the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a reactive group.
Linker Attachment: The activated Thalidomide is then reacted with a linker molecule under controlled conditions to form the conjugate.
Purification: The resulting product is purified using chromatographic techniques to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Thalidomide and linker molecules are reacted in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-amido-C6-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
Scientific Research Applications
Thalidomide-NH-amido-C6-NH2 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular processes.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
Thalidomide-NH-amido-C6-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding induces the recruitment of target proteins to the complex, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the degradation of specific transcription factors and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-amido-C6-NH2: Another Thalidomide-based cereblon ligand-linker conjugate used in PROTAC synthesis.
Lenalidomide-Br: A derivative of Lenalidomide that acts as a ligand for cereblon and is used in PROTAC technology.
Pomalidomide-C6-NH2: A Pomalidomide-based cereblon ligand-linker conjugate used in PROTAC synthesis.
Uniqueness
Its ability to selectively degrade target proteins makes it a valuable tool in both research and therapeutic development .
Properties
Molecular Formula |
C21H27N5O5 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(6-aminohexyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C21H27N5O5/c22-10-3-1-2-4-11-23-17(28)12-24-14-7-5-6-13-18(14)21(31)26(20(13)30)15-8-9-16(27)25-19(15)29/h5-7,15,24H,1-4,8-12,22H2,(H,23,28)(H,25,27,29) |
InChI Key |
SSJDZDZYRLNANJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCN |
Origin of Product |
United States |
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